Cas no 2361425-75-2 (1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid)

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative with notable applications in medicinal chemistry and agrochemical research. Its structure incorporates a difluoroethyl group, enhancing metabolic stability and bioavailability, while the carboxylic acid moiety allows for further functionalization. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting enzyme inhibition or receptor modulation. The presence of fluorine atoms improves lipophilicity and binding affinity, making it valuable for structure-activity relationship studies. Its well-defined chemical properties and synthetic accessibility make it a reliable choice for researchers in drug discovery and material science.
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid structure
2361425-75-2 structure
Product Name:1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
CAS No:2361425-75-2
MF:C7H8F2N2O2
MW:190.147428512573
MDL:MFCD32645993
CID:5655581
PubChem ID:59398486
Update Time:2025-10-31

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Z3796531939
    • EN300-27686670
    • AKOS040852447
    • SCHEMBL13253589
    • 2361425-75-2
    • 2-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid
    • STL588645
    • ARRNSBAFVNFHST-UHFFFAOYSA-N
    • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
    • MDL: MFCD32645993
    • Inchi: 1S/C7H8F2N2O2/c1-4-2-5(7(12)13)11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)
    • InChI Key: ARRNSBAFVNFHST-UHFFFAOYSA-N
    • SMILES: FC(CN1C(C(=O)O)=CC(C)=N1)F

Computed Properties

  • Exact Mass: 190.05538383g/mol
  • Monoisotopic Mass: 190.05538383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.1Ų

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>

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Additional information on 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Comprehensive Overview of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2361425-75-2)

In the realm of organic chemistry and pharmaceutical research, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2361425-75-2) has emerged as a compound of significant interest. This molecule, characterized by its unique difluoroethyl and pyrazole-carboxylic acid moieties, is increasingly studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The compound's CAS number 2361425-75-2 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Its pyrazole core is a well-known pharmacophore, often leveraged in the design of kinase inhibitors and anti-inflammatory agents. The addition of a difluoroethyl group introduces electron-withdrawing properties, which can influence the molecule's reactivity and binding affinity. This makes 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid a valuable scaffold for developing novel therapeutics.

Recent trends in chemical research highlight a growing demand for fluorinated pyrazole derivatives, driven by their enhanced metabolic stability and lipophilicity. These properties are crucial for improving drug delivery systems, a topic frequently searched in AI-driven platforms like PubMed and Google Scholar. The compound's carboxylic acid functionality further expands its utility, enabling conjugation with other molecules or formation of salts for better solubility—a key consideration in modern pharmaceutical formulations.

From a synthetic chemistry perspective, the preparation of CAS 2361425-75-2 often involves multi-step reactions, including cyclization and fluorination processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being explored to optimize yield and purity, addressing common challenges like byproduct formation. These methodologies align with the industry's shift toward greener and more efficient practices, a hot topic in sustainable chemistry forums.

In material science, the difluoroethyl-pyrazole hybrid structure has shown promise in the development of liquid crystals and organic semiconductors. Its ability to form stable hydrogen bonds and π-π stacking interactions makes it a candidate for optoelectronic applications. This interdisciplinary potential has spurred collaborations between chemists and engineers, as evidenced by rising patent filings related to fluorinated heterocycles.

For researchers querying "pyrazole-carboxylic acid derivatives uses" or "difluoroethyl group in drug design," this compound exemplifies the intersection of innovation and practicality. Its compatibility with high-throughput screening assays further cements its role in early-stage drug development. As the scientific community continues to explore CAS 2361425-75-2, its contributions to both academia and industry are expected to grow, solidifying its status as a cornerstone in modern chemical research.

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